molecular formula C27H25N5O3S B2654264 N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111151-45-1

N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2654264
CAS No.: 1111151-45-1
M. Wt: 499.59
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Description

N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure, such as the methoxybenzyl, phenethyl, and triazoloquinazoline moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by the cyclization of appropriate hydrazine derivatives with isatoic anhydride under reflux conditions.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced through a nucleophilic substitution reaction using phenethyl bromide in the presence of a base such as potassium carbonate.

    Thioacetamide Formation: The thioacetamide moiety is formed by reacting the intermediate with thioacetic acid under acidic conditions.

    Methoxybenzyl Substitution: Finally, the methoxybenzyl group is introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes using continuous flow reactors for better control of reaction conditions and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxybenzyl and phenethyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, alcohols

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to disease progression or cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
  • N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propionamide
  • N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)butyramide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxybenzyl and phenethyl groups, along with the triazoloquinazoline core, make it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

1111151-45-1

Molecular Formula

C27H25N5O3S

Molecular Weight

499.59

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H25N5O3S/c1-35-21-13-11-20(12-14-21)17-28-24(33)18-36-27-30-29-26-31(16-15-19-7-3-2-4-8-19)25(34)22-9-5-6-10-23(22)32(26)27/h2-14H,15-18H2,1H3,(H,28,33)

SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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